6-Bromo-3-isopropoxy-2-methylpyridine
Overview
Description
6-Bromo-3-isopropoxy-2-methylpyridine: is a chemical compound with the molecular formula C9H12BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, an isopropoxy group at the 3rd position, and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-isopropoxy-2-methylpyridine typically involves the bromination of 3-isopropoxy-2-methylpyridine. One common method is the reaction of 3-isopropoxy-2-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-isopropoxy-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation Reactions: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction Reactions: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol at low temperatures.
Major Products Formed:
Substitution Reactions: Formation of 6-azido-3-isopropoxy-2-methylpyridine or 6-thiocyanato-3-isopropoxy-2-methylpyridine.
Oxidation Reactions: Formation of this compound N-oxide.
Reduction Reactions: Formation of 3-isopropoxy-2-methylpyridine.
Scientific Research Applications
Chemistry: 6-Bromo-3-isopropoxy-2-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization through various substitution reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create compounds with desired biological activities, such as enzyme inhibitors or receptor antagonists.
Industry: The compound finds applications in the development of specialty chemicals and materials. It can be used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-isopropoxy-2-methylpyridine depends on its specific application. In the context of medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The bromine atom and isopropoxy group can influence the binding affinity and selectivity of the compound towards its target. The exact pathways and molecular interactions involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
3-Bromo-2-methylpyridine: Lacks the isopropoxy group, making it less versatile for certain synthetic applications.
6-Bromo-2-methylpyridin-3-ol: Contains a hydroxyl group instead of an isopropoxy group, which can alter its reactivity and solubility.
2-Bromo-6-methylpyridine:
Uniqueness: 6-Bromo-3-isopropoxy-2-methylpyridine is unique due to the combination of its bromine atom, isopropoxy group, and methyl group. This specific arrangement allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-bromo-2-methyl-3-propan-2-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-8-4-5-9(10)11-7(8)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPJAXOQIIQTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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